Bromo-PEG5-alcohol

Description

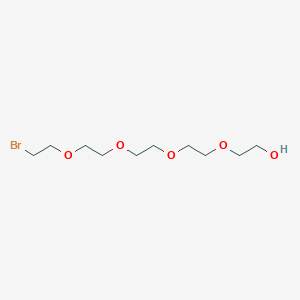

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21BrO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJWAHSKDNOZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957205-14-0 | |

| Record name | Bromo-PEG5-alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG5-alcohol: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-alcohol is a heterobifunctional crosslinker belonging to the polyethylene glycol (PEG) family of compounds. Its unique structure, featuring a terminal bromide group and a hydroxyl group connected by a five-unit PEG spacer, makes it a versatile tool in bioconjugation, drug delivery, and materials science. The hydrophilic PEG chain enhances aqueous solubility and biocompatibility, while the two distinct functional groups allow for sequential or orthogonal conjugation strategies. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its key applications, and visual representations of the underlying chemical processes.

Core Properties of this compound

This compound is a valuable reagent for researchers seeking to link molecules of interest, modify surfaces, or develop novel therapeutic constructs. Its properties are summarized below.

Chemical and Physical Data

| Property | Value | Source |

| Molecular Formula | C10H21BrO5 | [1][2] |

| Molecular Weight | 301.17 g/mol | [2][3] |

| CAS Number | 957205-14-0 | |

| Appearance | Colorless to light yellow liquid | |

| Density | ~1.310 g/cm³ | |

| Purity | Typically ≥95% or ≥98% | |

| Solubility | Soluble in water and most organic solvents like DCM, DMF, and DMSO. | |

| Storage | Store at -20°C for long-term stability. Can be stored for up to 24 months if the vial is kept tightly sealed. Stock solutions in solvent can be stored at -20°C for up to one month or at -80°C for up to six months. |

Structural Information

IUPAC Name: 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol

Chemical Structure:

Br-(CH₂CH₂O)₅-H

The bromide is an excellent leaving group, making it susceptible to nucleophilic substitution, particularly by soft nucleophiles like thiols. The terminal hydroxyl group can be further functionalized, for instance, by esterification or conversion to other reactive moieties.

Key Applications and Experimental Protocols

The bifunctional nature of this compound lends itself to a variety of applications in research and drug development.

Bioconjugation: PEGylation of Cysteine-Containing Peptides and Proteins

PEGylation, the covalent attachment of PEG chains to biomolecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. This compound can be used to specifically target cysteine residues through a nucleophilic substitution reaction.

Caption: Workflow for PEGylating a cysteine-containing biomolecule.

-

Materials:

-

Cysteine-containing peptide or protein

-

This compound

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.8, degassed

-

Reducing agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification system: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Analytical instruments: Mass Spectrometer (MS), SDS-PAGE equipment

-

-

Procedure: a. Peptide/Protein Preparation: Dissolve the cysteine-containing peptide or protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the cysteine is in a disulfide bond, pre-treat with a 10-fold molar excess of TCEP for 1 hour at room temperature to reduce it to a free thiol. b. Reaction Setup: Add this compound to the peptide/protein solution at a 5- to 20-fold molar excess. The optimal ratio should be determined empirically. c. Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by taking aliquots and analyzing them by RP-HPLC or MS. d. Quenching: Quench any unreacted this compound by adding a 50-fold molar excess of a small molecule thiol like L-cysteine or β-mercaptoethanol and incubating for an additional hour. e. Purification: Purify the PEGylated product from unreacted peptide/protein and excess reagents using SEC or RP-HPLC. f. Characterization: Confirm the identity and purity of the final product by Mass Spectrometry (to verify the mass of the conjugate) and SDS-PAGE (to observe the increase in molecular weight).

Drug Development: Synthesis of PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. This compound can serve as a flexible linker to connect a ligand that binds to the target protein (the "warhead") with a ligand for an E3 ubiquitin ligase.

Caption: A synthetic route for a PROTAC using this compound.

This protocol describes a possible synthetic route. The exact conditions will depend on the specific warhead and E3 ligase ligand used.

-

Materials:

-

Target protein ligand ("warhead") with a nucleophilic handle (e.g., thiol, amine).

-

E3 ligase ligand with a nucleophilic handle.

-

This compound

-

Anhydrous solvents (e.g., DMF, DCM)

-

Base (e.g., DIPEA, Et₃N)

-

Activating agent for the hydroxyl group (e.g., TsCl, MsCl)

-

Purification system (e.g., preparative HPLC)

-

Analytical instruments (e.g., NMR, HRMS)

-

-

Procedure: a. Synthesis of Warhead-PEG5-alcohol Intermediate: i. Dissolve the warhead (1 eq.) and this compound (1.2 eq.) in anhydrous DMF. ii. Add a base such as DIPEA (2-3 eq.) to the mixture. iii. Stir the reaction at room temperature overnight. iv. Monitor the reaction by TLC or LC-MS. v. Upon completion, purify the product by column chromatography to obtain the Warhead-PEG5-alcohol intermediate. b. Activation of the Terminal Hydroxyl Group: i. Dissolve the Warhead-PEG5-alcohol intermediate (1 eq.) in anhydrous DCM. ii. Add a base like triethylamine (1.5 eq.) and cool the solution to 0°C. iii. Add an activating agent such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise. iv. Allow the reaction to warm to room temperature and stir for 2-4 hours. v. Purify the activated intermediate by column chromatography. c. Final PROTAC Assembly: i. Dissolve the activated Warhead-PEG5-linker (1 eq.) and the E3 ligase ligand (1.2 eq.) in anhydrous DMF. ii. Add a base such as DIPEA (2-3 eq.). iii. Stir the reaction at room temperature overnight. iv. Purify the final PROTAC molecule by preparative HPLC. d. Characterization: Confirm the structure and purity of the final PROTAC using NMR and High-Resolution Mass Spectrometry (HRMS).

Surface Modification: Functionalization of Amine-Coated Surfaces

The hydroxyl group of this compound can be activated to react with amine groups on a surface, thereby introducing a bromo-functionalized PEG linker. This is useful for creating surfaces that can subsequently capture thiol-containing molecules.

Caption: Workflow for surface functionalization and subsequent capture.

-

Materials:

-

Amine-functionalized surface (e.g., glass slide, nanoparticle)

-

This compound

-

Activating agent: N,N'-Disuccinimidyl carbonate (DSC) or Carbonyldiimidazole (CDI)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine)

-

Washing buffers (e.g., PBS, water)

-

-

Procedure: a. Activation of this compound: i. Dissolve this compound (1 eq.) and DSC (1.2 eq.) in anhydrous acetonitrile. ii. Add triethylamine (1.5 eq.) and stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 4-6 hours to form the N-hydroxysuccinimidyl (NHS) ester. b. Surface Functionalization: i. Immerse the amine-coated surface in the solution of activated this compound. ii. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. iii. Remove the surface from the reaction solution and wash thoroughly with the reaction solvent, followed by PBS and then deionized water to remove any non-covalently bound material. c. Characterization of the Functionalized Surface: The success of the functionalization can be confirmed by surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of bromine, or by contact angle measurements to observe the change in surface hydrophilicity.

Conclusion

This compound is a highly useful and versatile chemical tool for researchers in chemistry, biology, and materials science. Its well-defined structure and dual functionality allow for controlled and efficient modification of biomolecules, synthesis of complex therapeutic agents like PROTACs, and the functionalization of surfaces. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and development settings. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of the described protocols may be necessary for specific applications.

References

Bromo-PEG5-alcohol structure and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and properties of Bromo-PEG5-alcohol, a bifunctional molecule increasingly utilized in biomedical research and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These values are essential for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₁BrO₅ | [1][2][3][4] |

| Molecular Weight | 301.17 g/mol | [5] |

| Monoisotopic Mass | 300.05724 Da | |

| CAS Number | 957205-14-0 | |

| IUPAC Name | 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol |

Chemical Structure and Functional Groups

This compound is a polyethylene glycol (PEG) derivative characterized by a five-unit ethylene glycol chain. This hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media, a critical attribute for biological applications. The molecule is flanked by two key functional groups: a terminal hydroxyl group (-OH) and a bromoalkyl group (-Br).

The terminal hydroxyl group offers a reactive site for further chemical modification and conjugation. The bromide acts as an excellent leaving group in nucleophilic substitution reactions, facilitating covalent linkage to other molecules. This dual functionality makes this compound a versatile building block in the synthesis of more complex molecular architectures.

Caption: Chemical structure of this compound.

Applications in PROTAC Development

A significant application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC, for which this compound is a common precursor, is critical for establishing the appropriate spatial orientation between the target protein and the E3 ligase. The length and flexibility of the PEG5 chain can be precisely tailored to optimize the efficacy of the resulting PROTAC.

Experimental Protocols

While specific experimental protocols are highly dependent on the intended application, the following provides a generalized workflow for the use of this compound in a typical conjugation reaction.

Objective: Conjugation of this compound to a thiol-containing molecule (R-SH).

Materials:

-

This compound

-

Thiol-containing molecule (R-SH)

-

Aprotic polar solvent (e.g., Dimethylformamide, DMF)

-

Mild base (e.g., Diisopropylethylamine, DIPEA)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Reaction vessel

-

Stirring apparatus

-

Temperature control system

Procedure:

-

Dissolution: Dissolve the thiol-containing molecule (R-SH) in the aprotic solvent within the reaction vessel under an inert atmosphere.

-

Deprotonation: Add a slight excess of the mild base (e.g., 1.1 equivalents of DIPEA) to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.

-

Addition of Linker: Slowly add a solution of this compound (typically 1.0-1.2 equivalents) in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and salts. The resulting product is then purified using standard chromatographic techniques, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Caption: Generalized workflow for thiol-bromo conjugation.

References

Synthesis and Characterization of Bromo-PEG5-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bromo-PEG5-alcohol, a valuable heterobifunctional linker molecule. Its polyethylene glycol (PEG) chain imparts hydrophilicity, while the terminal bromide and alcohol functionalities allow for versatile conjugation chemistries. This guide details a plausible synthetic route, purification methods, and in-depth characterization techniques, making it an essential resource for researchers in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic modalities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C10H21BrO5 | [1] |

| Molecular Weight | 301.17 g/mol | [1] |

| CAS Number | 957205-14-0 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | ≥95% - 98% | [3] |

| Solubility | Soluble in water, DCM | |

| Storage | -20°C for long-term storage |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Williamson ether synthesis. This method involves the reaction of a suitable polyethylene glycol with a brominating agent. A plausible synthetic route starts from the readily available pentaethylene glycol.

Proposed Synthetic Pathway

The synthesis can be envisioned in a two-step process where pentaethylene glycol is first monobrominated. A more controlled approach involves the protection of one hydroxyl group of pentaethylene glycol, followed by bromination of the other, and subsequent deprotection. However, a direct partial bromination can also be employed, followed by purification to isolate the desired mono-brominated product.

A likely synthetic approach involves the reaction of pentaethylene glycol with a brominating agent such as hydrobromic acid (HBr) or thionyl bromide (SOBr2), or via an Appel reaction. The Williamson ether synthesis offers a versatile alternative, for instance, by reacting the sodium salt of a protected tetraethylene glycol with 1-bromo-2-(2-chloroethoxy)ethane followed by deprotection and subsequent conversion of the chloride to a bromide, or reacting a mono-protected pentaethylene glycol with a brominating agent.

A straightforward conceptual workflow for the synthesis is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Bromination of Pentaethylene Glycol

This protocol is a representative procedure based on established methods for the bromination of polyethylene glycols.

Materials:

-

Pentaethylene glycol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H2SO4)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentaethylene glycol (1 equivalent) in a suitable solvent like toluene.

-

Addition of Reagents: Add sodium bromide (1.5 equivalents). Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 equivalents) dropwise while stirring.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110-120°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be employed to isolate the pure this compound. For PEG compounds, a solvent system like chloroform-methanol may also be effective.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen atoms.

Expected Chemical Shifts and Splitting Patterns:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| HO-CH ₂- | ~3.7 | triplet | 2H |

| -O-CH ₂-CH ₂-O- (PEG backbone) | ~3.6 | multiplet | 16H |

| Br-CH ₂- | ~3.8 | triplet | 2H |

| H O- | broad singlet | 1H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The signal for the protons on the carbon adjacent to the bromine atom is expected to be the most downfield due to the deshielding effect of the electronegative bromine. The protons on the carbon adjacent to the hydroxyl group will also be downfield compared to the rest of the PEG backbone protons. The large multiplet in the 3.6 ppm region corresponds to the repeating ethylene glycol units.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3600-3200 | Strong, Broad |

| C-H (alkane) | 3000-2850 | Strong |

| C-O (ether and alcohol) | 1150-1050 | Strong |

| C-Br (alkyl bromide) | 650-550 | Medium to Weak |

The presence of a broad O-H stretching band is a key indicator of the alcohol functionality. The strong C-O stretching band is characteristic of the ether linkages in the PEG backbone and the C-O bond of the alcohol. The C-Br stretch is typically found in the fingerprint region and may be less distinct.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass-to-Charge Ratios (m/z):

For Electrospray Ionization (ESI-MS), common adducts are expected:

-

[M+Na]⁺

-

[M+K]⁺

In Electron Ionization (EI-MS), fragmentation is expected. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration (loss of H₂O). For alkyl bromides, cleavage of the C-Br bond is a characteristic fragmentation. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of synthesized this compound.

Caption: Characterization workflow for this compound.

Applications in Drug Development

This compound is a key building block in the development of advanced drug delivery systems and targeted therapeutics. Its primary application is as a linker in the synthesis of PROTACs. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the bromide and alcohol functionalities provide orthogonal handles for conjugation to the target protein ligand and the E3 ligase ligand. The hydroxyl group can be further modified to introduce other functionalities, adding to its versatility. The bromide is a good leaving group for nucleophilic substitution reactions, allowing for efficient coupling with thiols or amines.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The proposed synthetic protocol, based on the bromination of pentaethylene glycol, offers a practical route to this valuable linker. The comprehensive characterization data, including expected NMR, FT-IR, and MS results, will aid researchers in confirming the identity and purity of their synthesized material. The versatility of this compound as a hydrophilic and heterobifunctional linker makes it an indispensable tool for scientists and professionals in the field of drug development, particularly for the advancement of targeted protein degradation and other innovative therapeutic strategies.

References

Navigating the Solubility of Bromo-PEG5-alcohol: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of Bromo-PEG5-alcohol, a heterobifunctional linker crucial in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Addressed to researchers, scientists, and professionals in drug development, this document provides a consolidated overview of its solubility in common laboratory solvents and outlines a detailed protocol for precise quantitative assessment.

The inherent structure of this compound, featuring a five-unit polyethylene glycol (PEG) chain, imparts a degree of hydrophilicity that influences its behavior in various media. Understanding its solubility is a critical first step in experimental design, ensuring homogenous reaction conditions and preventing compound precipitation, which can impede downstream applications.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a reliable qualitative profile can be inferred from data on homologous structures (e.g., Bromo-PEG3-alcohol and Bromo-PEG6-alcohol) and the general behavior of PEG compounds. The hydrophilic PEG spacer generally enhances solubility in aqueous and polar organic solvents.[1][2][3]

Based on available information, the expected solubility of this compound is summarized in the table below. It is anticipated to be soluble in a range of polar solvents.[1][4]

| Solvent Class | Solvent Name | Expected Solubility |

| Aqueous | Water | Soluble |

| Phosphate-Buffered Saline | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Acetonitrile (ACN) | Soluble | |

| Chlorinated | Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble | |

| Alcohols | Ethanol | Soluble |

| Methanol | Soluble | |

| Ethers | Diethyl Ether | Insoluble |

| Hydrocarbons | Hexane | Insoluble |

| Toluene | Sparingly Soluble |

This table is predictive and should be confirmed by experimental data.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the widely accepted shake-flask equilibrium method is recommended. This procedure involves saturating a solvent with the compound and subsequently quantifying the dissolved amount.

I. Materials and Equipment

-

This compound

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system

-

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

-

Volumetric flasks and pipettes

II. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using an appropriate analytical method. Since this compound lacks a strong UV chromophore, HPLC coupled with a universal detector such as an ELSD or CAD is a suitable technique.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its response on the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of this technical guide, which focuses on a chemical property rather than a biological process, a signaling pathway diagram is not applicable. The logical relationship pertinent to this topic is the experimental workflow for determining solubility, which has been visualized above. This structured approach ensures reproducibility and accuracy in obtaining the critical solubility data required for successful drug development and chemical research.

References

Bromo-PEG5-alcohol: A Comprehensive Technical Guide for Researchers

For immediate use by researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of Bromo-PEG5-alcohol, a versatile heterobifunctional linker crucial in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

This guide compiles essential chemical information, representative experimental protocols, and key applications of this compound, presenting a valuable resource for its utilization in drug discovery and bioconjugation.

Core Chemical Information

This compound, identified by the CAS number 957205-14-0 , is a polyethylene glycol (PEG)-based linker.[1][2] Its structure features a five-unit PEG chain that imparts hydrophilicity, enhancing the solubility of the molecules it connects.[2][3] One terminus of the linker is functionalized with a bromine atom, an excellent leaving group for nucleophilic substitution reactions, while the other end presents a hydroxyl group available for further chemical modification.[3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 957205-14-0 | |

| Molecular Formula | C10H21BrO5 | |

| Molecular Weight | ~301.17 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥95% or ≥98% | |

| Solubility | Soluble in DCM (Dichloromethane) | |

| Storage Conditions | -20°C for long-term storage |

IUPAC and Other Identifiers

-

IUPAC Name: 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol

-

Common Synonyms: Br-PEG5-OH, 14-Bromo-3,6,9,12-tetraoxatetradecan-1-ol

Applications in Research and Drug Development

The primary application of this compound lies in its role as a heterobifunctional linker in the synthesis of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.

The structure of this compound is ideally suited for this purpose. The terminal hydroxyl group can be derivatized to connect to a ligand that binds to an E3 ubiquitin ligase. The bromo-terminus allows for the attachment of a ligand that targets a specific protein of interest for degradation. The PEG5 spacer offers an optimal length and flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, a critical step for successful protein degradation.

Beyond PROTACs, the dual functionality of this compound makes it a valuable tool in other areas of bioconjugation and drug delivery. The bromide can react with nucleophiles such as thiols, commonly found in proteins (cysteine residues), to form stable thioether bonds. The hydroxyl group can be modified to introduce other functionalities, enabling the linkage of various molecules, including fluorophores, biotin, or other small molecule drugs.

Experimental Protocols

The following are representative protocols for the application of this compound in bioconjugation and PROTAC synthesis, adapted from general procedures for similar reagents.

Representative Protocol for Thiol-Alkylation of a Protein

This protocol describes a general method for conjugating this compound to a cysteine residue on a target protein.

Materials:

-

Target protein with an accessible cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing agent (e.g., TCEP, DTT) if the cysteine is in a disulfide bond

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

-

Analytical instruments (e.g., SDS-PAGE, mass spectrometry)

Methodology:

-

Protein Preparation: If necessary, reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column.

-

Conjugation Reaction: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Add a 10- to 20-fold molar excess of this compound (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary).

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.

-

Quenching: Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted this compound. Incubate for 30 minutes.

-

Purification: Purify the PEGylated protein conjugate from unreacted reagents and byproducts using size-exclusion chromatography or extensive dialysis against PBS.

-

Analysis: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Representative Protocol for PROTAC Synthesis using this compound

This protocol outlines a convergent synthetic strategy for a PROTAC, where this compound is used to link a target protein ligand and an E3 ligase ligand.

Materials:

-

Target protein ligand with a nucleophilic handle (e.g., a thiol or an amine)

-

E3 ligase ligand with a functional group for attachment to the hydroxyl end of the linker (e.g., a carboxylic acid)

-

This compound

-

Coupling agents (e.g., HATU, EDC/NHS)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, DMSO)

-

Purification system (e.g., preparative HPLC)

-

Analytical instruments (e.g., LC-MS, NMR)

Methodology:

Step 1: Functionalization of the E3 Ligase Ligand with the Linker

-

Dissolve the E3 ligase ligand (containing a carboxylic acid) in DMF.

-

Add a coupling agent such as HATU and a base like DIPEA.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, purify the E3 ligase ligand-linker conjugate by preparative HPLC.

Step 2: Coupling of the Target Protein Ligand to the E3 Ligase Ligand-Linker Conjugate

-

Dissolve the purified E3 ligase ligand-linker conjugate in a suitable solvent like DMF.

-

Add the target protein ligand (containing a nucleophilic group like a thiol or amine).

-

Add a base such as DIPEA or potassium carbonate to facilitate the nucleophilic substitution reaction with the bromide.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until completion, as monitored by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule utilizing this compound as the linker.

Caption: A generalized workflow for the convergent synthesis of a PROTAC.

Safety and Handling

This compound is intended for laboratory research use only. Based on available safety data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Standard laboratory safety precautions should be observed when handling this reagent. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a hydrophilic PEG spacer and two distinct reactive handles, makes it particularly well-suited for the construction of PROTACs and other bioconjugates. This guide provides a foundational understanding of its chemical properties, applications, and representative experimental procedures to facilitate its effective use in the laboratory.

References

Applications of PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern bioconjugation, serving as flexible, hydrophilic spacers to connect a biomolecule to another molecule, such as a drug, a fluorescent probe, or another protein. The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of the resulting bioconjugate.[1] This technical guide provides a comprehensive overview of the applications of PEG linkers in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

The unique properties of PEG, including its high water solubility, biocompatibility, lack of toxicity, and low immunogenicity, make it an ideal candidate for modifying therapeutic molecules and other biological entities.[2][3] PEGylation can enhance the solubility of hydrophobic drugs, increase their stability by protecting them from enzymatic degradation, and prolong their circulation half-life by reducing renal clearance.[4][5]

Core Concepts in PEGylation

PEG linkers can be broadly classified based on their structure and reactivity. Structurally, they can be linear or branched, with branched PEGs offering a larger hydrodynamic volume. Functionally, they can be homobifunctional (containing the same reactive group at both ends), heterobifunctional (containing different reactive groups), or multi-arm (for creating complex architectures like hydrogels). The choice of PEG linker depends on the specific application and the functional groups available on the molecules to be conjugated.

Types of PEG Linkers and Their Physicochemical Properties

The properties of a PEG linker, such as its molecular weight and length, have a significant impact on the resulting bioconjugate. The following table summarizes the properties of various PEG linkers.

| Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |

| PEG 88 | 88 | 2 | 0.6 | 0.5 |

| PEG 484 | 484 | 11 | 3.1 | 1.2 |

| PEG 2000 | 2000 | 45 | 12.7 | 2.8 |

| PEG 3500 | 3500 | 80 | 22.3 | 3.9 |

| PEG 5000 | 5000 | 114 | 31.8 | 4.8 |

| PEG 7500 | 7500 | 170 | 47.7 | 6.1 |

| PEG 15000 | 15000 | 341 | 95.5 | 9.3 |

| PEG 30000 | 30000 | 682 | 190.9 | 14.0 |

| PEG 60000 | 60000 | 1364 | 381.8 | 21.3 |

| Data sourced from |

Applications in Drug Delivery

PEG linkers are extensively used in drug delivery to improve the therapeutic index of various drugs. By tuning the properties of the PEG linker, it is possible to control the drug's solubility, circulation time, and biodistribution.

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The PEG linker plays a crucial role in the stability and efficacy of the ADC.

Impact of PEG Linker Length on ADC Efficacy

The length of the PEG linker can significantly influence the performance of an ADC. Longer PEG chains can enhance the solubility of hydrophobic payloads and improve pharmacokinetics, but may also lead to reduced potency due to steric hindrance.

| PEG Linker Length | In Vitro Potency (IC50, ng/mL) | In Vivo Tumor Growth Inhibition (%) | Plasma Half-life (hours) |

| PEG4 | 15 | 60 | 120 |

| PEG8 | 25 | 85 | 150 |

| PEG12 | 40 | 95 | 180 |

| PEG24 | 75 | 90 | 200 |

| Note: These are representative data and can vary depending on the specific antibody, payload, and cancer model. Data compiled from. |

Signaling Pathway of ADC Internalization and Payload Release

The following diagram illustrates the mechanism of action of an ADC, from binding to the target cell to the release of the cytotoxic payload.

Figure 1: Signaling pathway of ADC internalization and payload release.

Protein and Peptide Modification

PEGylation is a well-established strategy to enhance the therapeutic properties of proteins and peptides. It can increase their half-life, reduce immunogenicity, and improve their stability.

Experimental Workflow for Protein PEGylation

The following diagram outlines a typical workflow for the PEGylation of a protein and the subsequent analysis of the conjugate.

Figure 2: Experimental workflow for protein PEGylation.

PEG-based Hydrogels for Biomedical Applications

Multi-arm PEG linkers can be crosslinked to form hydrogels, which are water-swollen polymer networks with a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing. The properties of the hydrogel, such as its stiffness and degradation rate, can be tuned by controlling the molecular weight and functionality of the PEG linker.

Quantitative Data on Multi-arm PEG Hydrogels

| PEG Architecture | Genipin Concentration (mM) | Gelation Time (min) | Water Uptake (%) | Swelling Ratio |

| 4-arm PEG | 17.6 | 30 ± 5 | 850 ± 50 | 9.5 ± 0.5 |

| 4-arm PEG | 35.2 | 20 ± 3 | 700 ± 40 | 8.0 ± 0.4 |

| 8-arm PEG | 17.6 | 60 ± 8 | 950 ± 60 | 10.5 ± 0.6 |

| 8-arm PEG | 35.2 | 45 ± 6 | 800 ± 50 | 9.0 ± 0.5 |

| Data adapted from a study on multi-arm PEG hydrogels crosslinked with genipin. |

Experimental Protocols

This section provides detailed methodologies for key bioconjugation reactions involving PEG linkers.

Protocol 1: NHS-Ester PEGylation of Proteins

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS-ester functionalized PEG linker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

PEG Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG linker to the protein solution. The reaction can be incubated for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using SEC.

-

Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Protocol 2: Maleimide-Thiol PEG Conjugation

This protocol outlines the conjugation of a maleimide-functionalized PEG linker to free sulfhydryl groups (e.g., cysteine residues) on a protein or peptide.

Materials:

-

Thiol-containing protein or peptide in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

Maleimide-functionalized PEG linker

-

Anhydrous DMF or DMSO

-

(Optional) Reducing agent (e.g., TCEP or DTT)

-

Purification materials (dialysis or SEC)

Procedure:

-

(Optional) Reduction of Disulfides: If the sulfhydryl groups are in the form of disulfide bonds, reduce them by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Protein Preparation: Ensure the protein solution is in a thiol-free buffer at a pH between 6.5 and 7.5.

-

PEG Linker Preparation: Dissolve the maleimide-PEG linker in anhydrous DMF or DMSO immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG linker to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the conjugate using dialysis or SEC to remove unreacted linker.

-

Characterization: Characterize the conjugate using techniques such as Ellman's assay to quantify free thiols and mass spectrometry to confirm conjugation.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol describes a "click chemistry" reaction for conjugating an azide-functionalized PEG linker to an alkyne-containing biomolecule.

Materials:

-

Azide-functionalized PEG linker

-

Alkyne-functionalized biomolecule

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA)

-

Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Dissolve the azide-PEG and alkyne-biomolecule in the degassed buffer.

-

Catalyst Preparation: Prepare a fresh solution of the copper catalyst by mixing CuSO4 and the ligand in the buffer.

-

Reaction Initiation: Add the copper catalyst solution to the mixture of the azide and alkyne. Then, add a fresh solution of sodium ascorbate to initiate the reaction.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.

-

Purification: Purify the resulting conjugate using an appropriate method, such as SEC or affinity chromatography, to remove the copper catalyst and unreacted components.

-

Characterization: Confirm the successful conjugation using analytical techniques like mass spectrometry or HPLC.

Logical Relationship of Click Chemistry Components

The following diagram illustrates the key components and their interactions in a CuAAC reaction.

Figure 3: Logical relationship of components in a CuAAC reaction.

Conclusion

PEG linkers are a versatile and powerful tool in the field of bioconjugation, enabling the development of novel therapeutics and diagnostics with improved properties. The ability to tune the length, structure, and functionality of PEG linkers provides researchers with a high degree of control over the characteristics of the resulting bioconjugates. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals working in this exciting area. As our understanding of the interplay between PEG linker properties and biological outcomes continues to grow, so too will the innovative applications of this remarkable polymer.

References

- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. chempep.com [chempep.com]

- 4. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

The Role of Bromo-PEG5-alcohol in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action, application, and evaluation of Bromo-PEG5-alcohol in the field of targeted protein degradation. As a bifunctional linker, this molecule is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the target protein, offering a more sustained and potent therapeutic effect.[1][2]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]

This compound: A Versatile PROTAC Linker

This compound is a polyethylene glycol (PEG)-based linker that plays a crucial role in the rational design and synthesis of PROTACs. Its structure, featuring a five-unit PEG chain flanked by a reactive bromide and a hydroxyl group, provides a versatile scaffold for connecting the POI and E3 ligase ligands.

The key characteristics of this compound as a PROTAC linker include:

-

Bifunctionality : The terminal bromide and hydroxyl groups serve as reactive handles for conjugation to the respective ligands. The bromide is an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group can be readily derivatized.

-

Hydrophilicity : The PEG chain enhances the aqueous solubility of the PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.

-

Flexibility and Length : The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long might lead to unproductive binding. The five-unit PEG chain of this compound often provides an optimal distance for many POI-E3 ligase pairs.

The general mechanism of a PROTAC utilizing a this compound-derived linker is depicted below:

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. The two key parameters used to quantify this are:

-

DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax : The maximum percentage of target protein degradation achieved.

| Target Protein | E3 Ligase Recruited | Linker Type | DC50 | Dmax | Reference |

| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | PEG5 | 5.9 ± 0.5 nM | >90% | |

| SOS1 | Cereblon (CRBN) | Alkyl (5 methylene units) | 15.7 µM | 100% |

Note: The SOS1 degrader utilizes an alkyl linker of similar length to a PEG5 linker, demonstrating the principle of linker optimization.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of a PROTAC derived from a halo-PEG linker like this compound.

PROTAC Synthesis (General Protocol)

The synthesis of a PROTAC is a multi-step process that involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. The following is a general protocol that can be adapted for use with this compound.

Step 1: Conjugation of POI Ligand to this compound

-

Dissolve the POI ligand (containing a suitable nucleophile, e.g., a phenol or amine) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., K2CO3 or DIPEA) to deprotonate the nucleophile.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work up the reaction by extraction and purify the product by flash column chromatography.

Step 2: Derivatization of the Terminal Hydroxyl Group

-

The terminal hydroxyl group of the POI-linker conjugate can be converted to a more reactive group for conjugation to the E3 ligase ligand. For example, it can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group like a tosylate.

Step 3: Conjugation of E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (e.g., pomalidomide or a VHL ligand) in an anhydrous solvent.

-

Activate the appropriate functional group on the E3 ligase ligand if necessary (e.g., a carboxylic acid can be activated with HATU).

-

Add the POI-linker intermediate from Step 2 to the reaction mixture.

-

Stir the reaction at room temperature or an elevated temperature until completion.

-

Purify the final PROTAC molecule by preparative HPLC.

The following diagram illustrates a typical workflow for PROTAC synthesis and evaluation:

Western Blot for Protein Degradation

Western blotting is the gold standard for quantifying the levels of a target protein in cells following PROTAC treatment.

Materials:

-

Cell culture reagents

-

PROTAC compound

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

Conclusion

This compound is a valuable and versatile chemical tool in the development of PROTACs. Its bifunctional nature, hydrophilicity, and optimal length make it a suitable linker for a wide range of target proteins and E3 ligases. The rational design of the linker is a critical aspect of PROTAC development, and a thorough understanding of the structure-activity relationship of linkers like this compound is essential for the creation of potent and selective protein degraders. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of novel PROTACs, paving the way for the development of new therapeutics for a host of diseases.

References

Navigating the Handling of Bromo-PEG5-alcohol: A Comprehensive Technical Guide

For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This in-depth guide provides a technical overview of the safety and handling precautions for Bromo-PEG5-alcohol, a commonly used PEG-based PROTAC linker.

This document outlines the essential safety protocols, physical and chemical properties, and emergency procedures associated with this compound. Adherence to these guidelines is crucial for minimizing risks and fostering a secure research environment.

Section 1: Chemical and Physical Properties

A thorough understanding of a substance's properties is the foundation of safe handling. The key physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H21BrO5 | [1][2][3][4][5] |

| Molecular Weight | 301.17 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.310 g/cm³ | |

| CAS Number | 957205-14-0 |

Section 2: Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

GHS Hazard Statements:

-

Harmful if swallowed (H302).

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

Very toxic to aquatic life with long lasting effects (H410).

Precautionary Statements:

-

Prevention: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/eye protection/face protection.

-

Response: If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse mouth. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Section 3: Experimental Protocols

Adherence to standardized protocols is essential for mitigating the risks associated with this compound.

Handling Protocol

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Protocol

-

Temperature: Store in a tightly sealed container in a cool, well-ventilated area. The recommended storage temperature is -20°C for the pure form.

-

Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.

-

Solutions: If prepared in a solvent, store aliquots in tightly sealed vials at -80°C for up to six months or -20°C for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Spill and Disposal Protocol

-

Accidental Release:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for disposal.

-

Prevent the spill from entering drains or waterways.

-

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations at an approved waste disposal facility.

Section 4: Emergency First-Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First-Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. |

Section 5: Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for safe storage and handling.

| Parameter | Description |

| Chemical Stability | Stable under recommended storage conditions. |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |

| Hazardous Decomposition Products | Under fire conditions, may decompose to produce toxic fumes, including carbon oxides and hydrogen bromide gas. |

Section 6: Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound from receipt to disposal.

References

Stability and Storage of Bromo-PEG5-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bromo-PEG5-alcohol, a commonly used PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the stability profile of this reagent is critical for ensuring its integrity, and performance in conjugation reactions, and ultimately, for the successful development of novel therapeutics.

Core Concepts: Stability and Degradation

This compound is a bifunctional molecule featuring a terminal hydroxyl group and a bromo-functionalized polyethylene glycol (PEG) chain. While generally stable under recommended storage conditions, its reactivity, particularly of the carbon-bromine bond, makes it susceptible to degradation under certain environmental stressors. The primary degradation pathway of concern is hydrolysis, although oxidation of the PEG backbone can also occur under harsh conditions.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and stability of this compound. The following tables summarize the recommended conditions for both the pure compound and its solutions.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Container |

| Pure Compound (Solid/Liquid) | -20°C | Up to 3 years | Tightly sealed, light-resistant vial |

| 4°C | Up to 2 years | Tightly sealed, light-resistant vial | |

| In Solvent | -80°C | Up to 6 months | Tightly sealed vials, preferably in aliquots |

| -20°C | Up to 1 month | Tightly sealed vials, preferably in aliquots |

Data compiled from multiple chemical suppliers.[1][2]

Table 2: General Handling Guidelines for this compound

| Guideline | Recommendation | Rationale |

| Incompatible Materials | Avoid strong acids, strong alkalis, and strong oxidizing/reducing agents.[1] | These can catalyze degradation of the PEG chain or the bromo-functional group. |

| Solution Preparation | Prepare solutions on the day of use whenever possible. If advance preparation is necessary, store as aliquots at -80°C. | To minimize degradation in solution and avoid repeated freeze-thaw cycles. |

| Equilibration | Allow the product to equilibrate to room temperature for at least 1 hour before opening the vial. | To prevent condensation of moisture inside the vial, which could lead to hydrolysis. |

| Handling Precautions | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area. | Standard laboratory safety practice for chemical reagents. |

Potential Degradation Pathway: Hydrolysis

The most probable degradation pathway for this compound under aqueous conditions is the hydrolysis of the carbon-bromine bond. This nucleophilic substitution reaction results in the replacement of the bromine atom with a hydroxyl group, yielding a diol-PEG5-alcohol and hydrobromic acid.

References

Methodological & Application

Application Notes and Protocols for Bromo-PEG5-alcohol in Conjugation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone strategy in drug development and biotechnology. It offers numerous advantages, including improved solubility, extended circulatory half-life, reduced immunogenicity, and enhanced stability of therapeutic proteins, peptides, and small molecules. Bromo-PEG5-alcohol is a heterobifunctional PEGylation reagent featuring a terminal bromide group for conjugation and a hydroxyl group that can be used for further derivatization. The bromide acts as a good leaving group in nucleophilic substitution reactions, making it particularly suitable for conjugation to thiol groups on cysteine residues. This document provides detailed application notes and protocols for the use of this compound in bioconjugation reactions.

Principle of Conjugation

The primary mechanism for the conjugation of this compound to proteins is nucleophilic substitution. The electron-rich nucleophile, typically a deprotonated thiol group (-S⁻) from a cysteine residue, attacks the carbon atom bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the PEG moiety to the protein. While reaction with other nucleophiles like the amine groups of lysine residues is possible, the higher nucleophilicity of thiols allows for more specific conjugation under controlled pH conditions.[1][2]

Key Applications

-

Protein and Peptide PEGylation: To improve pharmacokinetic and pharmacodynamic properties.[3]

-

Drug Delivery: As a linker to attach therapeutic agents to targeting moieties.

-

Surface Modification: To enhance the biocompatibility of nanoparticles and other materials.

Experimental Protocols

Materials and Equipment

-

This compound

-

Target protein with accessible cysteine or lysine residues

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate buffer)

-

Reducing agent (for cysteine conjugation, e.g., TCEP-HCl, DTT)

-

Quenching reagent (e.g., L-cysteine, Tris-HCl)

-

Purification system (e.g., Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC))

-

Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer (MS), HPLC)

-

Standard laboratory equipment (pH meter, stir plate, centrifuge, etc.)

Protocol 1: Conjugation to Protein Thiol Groups (Cysteine)

This protocol is optimized for the site-specific modification of cysteine residues.

1. Protein Preparation: a. Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.0-7.5) to a final concentration of 1-10 mg/mL. b. If the target cysteine(s) are involved in disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of a reducing agent like TCEP-HCl. Incubate at room temperature for 1 hour. c. Remove the excess reducing agent by dialysis or using a desalting column.

2. PEGylation Reaction: a. Immediately after protein preparation, add this compound to the protein solution. A molar excess of 10-50 fold of the PEG reagent over the protein is a good starting point. b. The reaction can be performed at room temperature or 4°C. Reaction times can vary from 4 to 24 hours. Optimization of time and temperature is recommended for each specific protein. c. Gently mix the reaction mixture throughout the incubation period.

3. Quenching the Reaction: a. To stop the reaction, add a quenching reagent such as L-cysteine or Tris-HCl to a final concentration of 50-100 mM to react with any unreacted this compound. b. Incubate for 1 hour at room temperature.

4. Purification of the PEGylated Protein: a. The PEGylated protein conjugate can be purified from unreacted protein, excess PEG reagent, and byproducts using chromatographic techniques.[][5]

- Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is effective for removing unreacted, smaller PEG reagents.

- Ion Exchange Chromatography (IEX): Separates based on charge differences between the native and PEGylated protein.

- Hydrophobic Interaction Chromatography (HIC): Can be used as a polishing step.

5. Characterization: a. SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein. b. Mass Spectrometry (MS): To confirm the mass of the conjugate and determine the degree of PEGylation. c. HPLC (SEC, RP-HPLC): To assess the purity and heterogeneity of the conjugate.

Protocol 2: Conjugation to Protein Amine Groups (Lysine)

While less specific than thiol conjugation, reaction with lysine residues can be achieved, particularly at a higher pH.

1. Protein Preparation: a. Dissolve the protein in a buffer with a pH of 8.5-9.5 (e.g., Borate buffer) to a concentration of 1-10 mg/mL. At this pH, a significant portion of lysine ε-amino groups will be deprotonated and reactive.

2. PEGylation Reaction: a. Add this compound to the protein solution at a molar excess of 20-100 fold. b. Incubate the reaction at room temperature or 4°C for 12-48 hours with gentle mixing.

3. Quenching and Purification: a. Follow the same quenching and purification steps as described in Protocol 1.

4. Characterization: a. Utilize the same characterization techniques as in Protocol 1 to assess the outcome of the PEGylation reaction.

Data Presentation

Quantitative data from PEGylation experiments should be summarized for clear comparison. The following table provides a template for presenting such data.

| Parameter | Condition 1 (e.g., Thiol Conjugation) | Condition 2 (e.g., Amine Conjugation) |

| Target Protein | Protein X | Protein X |

| Reactive Group | Cysteine (Thiol) | Lysine (Amine) |

| This compound:Protein Molar Ratio | 20:1 | 50:1 |

| Reaction Buffer & pH | PBS, pH 7.4 | Borate, pH 9.0 |

| Temperature (°C) | 25 | 25 |

| Reaction Time (hours) | 12 | 24 |

| Conjugation Yield (%) | 75% | 40% |

| Degree of PEGylation (MS) | 1.1 | 2.5 |

| Purity (SEC-HPLC, %) | >95% | >90% |

| Biological Activity Retention (%) | 85% | 60% |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific protein and reaction conditions.

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for a protein conjugation reaction using this compound.

References

Application Note: Site-Specific Cysteine Conjugation with Bromo-PEG5-alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides, proteins, and other molecules. It can improve solubility, increase circulatory half-life, and reduce immunogenicity.[1][2] Site-specific PEGylation, particularly at cysteine residues, is highly desirable as it produces a homogeneous product with well-defined characteristics.[3] Cysteine is a prime target for such modifications due to the low natural abundance of free sulfhydryl groups in most proteins and the high nucleophilicity of its thiol side chain.[3][4]

This document provides a detailed protocol for the attachment of Bromo-PEG5-alcohol to a cysteine residue via an alkylation reaction. Bromo-PEG reagents serve as effective alkylating agents where the thiol group of a cysteine residue acts as a nucleophile, displacing the bromide to form a stable thioether bond.

Reaction Mechanism: Thiol Alkylation

The conjugation of this compound to a cysteine residue proceeds via a nucleophilic substitution (SN2) reaction. Under slightly basic conditions (pH 7.5-8.5), the sulfhydryl group (-SH) of the cysteine side chain (pKa ≈ 8.5) is deprotonated to form the more nucleophilic thiolate anion (-S⁻). This thiolate then attacks the carbon atom bearing the bromine atom on the PEG linker, displacing the bromide, which is a good leaving group. The result is the formation of a stable and irreversible carbon-sulfur (thioether) bond.

Caption: SN2 reaction mechanism for cysteine PEGylation.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conjugating this compound to a cysteine-containing protein or peptide.

Materials and Reagents

-

Cysteine-containing protein or peptide

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sodium Bicarbonate (NaHCO₃) or HEPES buffer

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

L-Cysteine or β-mercaptoethanol (for quenching)

-

Deionized water

-

Purification system (e.g., Size Exclusion Chromatography, Dialysis)

-

Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)

Protocol 1: Cysteine Reduction and PEGylation

This protocol is designed for a typical labeling reaction. Molar ratios and concentrations may need optimization depending on the specific protein or peptide.

-

Protein Preparation:

-

Dissolve the cysteine-containing protein/peptide in a suitable conjugation buffer (e.g., PBS, 50 mM HEPES) to a final concentration of 1-5 mg/mL.

-

Ensure the buffer is degassed to minimize oxidation of the cysteine residue.

-

-

Reduction of Disulfide Bonds (if necessary):

-

If the protein contains disulfide bonds or if the free thiol is oxidized, a reduction step is required.

-

Add a 10-fold molar excess of TCEP to the protein solution. TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a thiol group that could compete in the subsequent alkylation reaction.

-

Incubate at room temperature for 60 minutes.

-

-

Conjugation Reaction:

-

Prepare a stock solution of this compound in a compatible solvent (e.g., deionized water, DMSO).

-